REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[NH:7][CH:6]([CH2:8][CH2:9][C:10]([O:12]CC(C)C)=O)[NH:5][CH2:4]1.C(=O)([O-])O.[Na+]>O>[O:2]=[C:3]1[CH2:4][N:5]2[C:10](=[O:12])[CH2:9][CH2:8][CH:6]2[NH:7]1 |f:0.1,2.3|
|
Name
|
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl.O=C1CNC(N1)CCC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[NH:7][CH:6]([CH2:8][CH2:9][C:10]([O:12]CC(C)C)=O)[NH:5][CH2:4]1.C(=O)([O-])O.[Na+]>O>[O:2]=[C:3]1[CH2:4][N:5]2[C:10](=[O:12])[CH2:9][CH2:8][CH:6]2[NH:7]1 |f:0.1,2.3|
|
Name
|
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl.O=C1CNC(N1)CCC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |